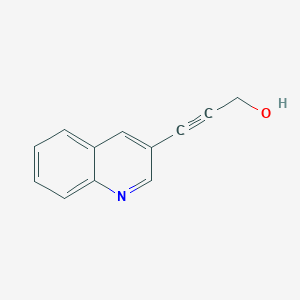

3-Quinolin-3-ylprop-2-yn-1-ol

Descripción general

Descripción

3-Quinolin-3-ylprop-2-yn-1-ol (3-QP) is an organic compound that has been studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a member of the quinoline family, which is known for its aromatic properties and ability to interact with other molecules. 3-QP has a unique structure that allows it to interact with other molecules in a variety of ways, making it a useful compound for scientific research.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Quinoline derivatives have been studied for their antimicrobial properties. For example, certain compounds have been synthesized for structure-activity relationship (SAR) studies to examine their influence on antimicrobial activity .

Cancer Research

Some quinoline compounds have shown potential in inducing cell death in cancer cells, such as human A549 cells. They have displayed dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of ROS production accompanied by induction of apoptosis .

Medicinal Chemistry

Quinoline derivatives are being explored for their therapeutic potential. Some compounds have displayed potent antibacterial activity comparable to reference drugs due to the presence of electron-withdrawing groups .

Mecanismo De Acción

Target of Action

Quinoline derivatives are known to exhibit a wide spectrum of biological activities .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .

Propiedades

IUPAC Name |

3-quinolin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAIOGYFWEXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349497 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinolin-3-yl)prop-2-yn-1-ol | |

CAS RN |

70437-05-7 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

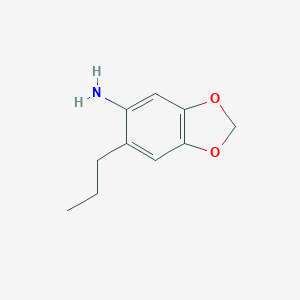

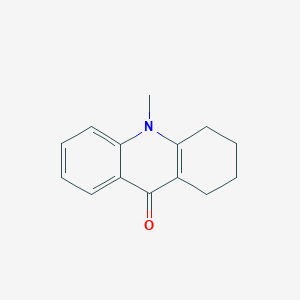

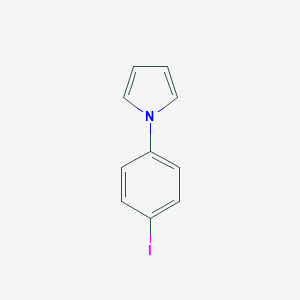

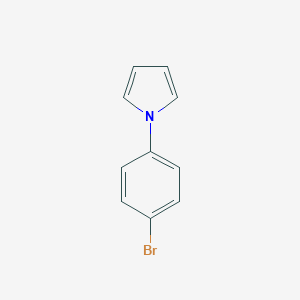

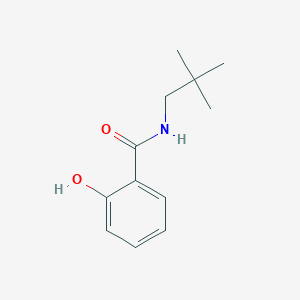

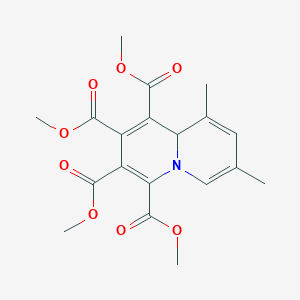

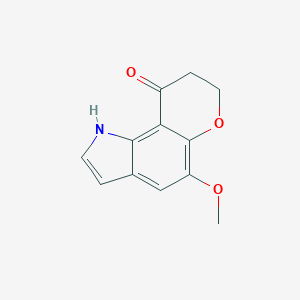

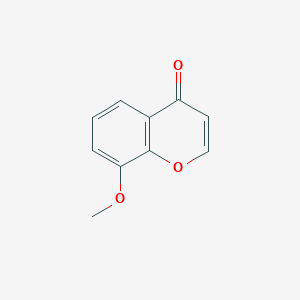

Synthesis routes and methods I

Procedure details

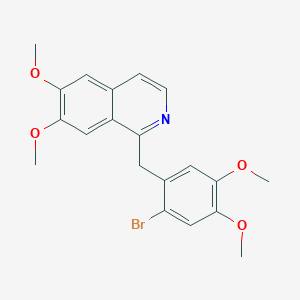

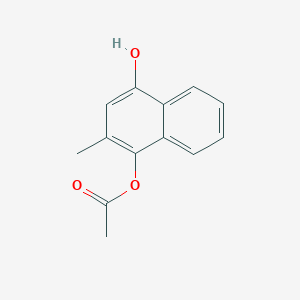

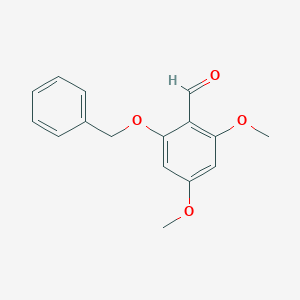

Synthesis routes and methods II

Procedure details

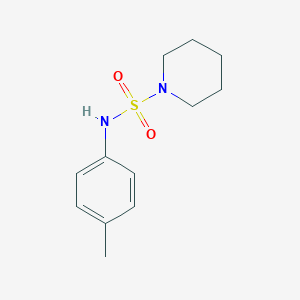

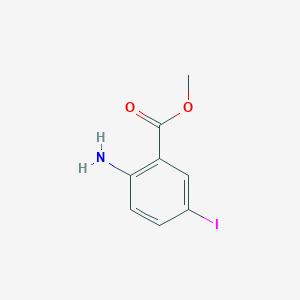

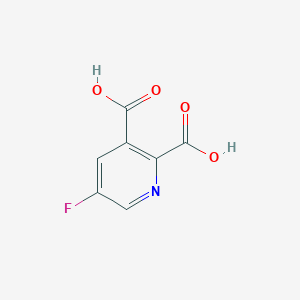

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.